2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-17-8-6-14(7-9-17)16-12-21-20-11-19(22-23(20)13-16)15-4-3-5-18(10-15)25-2/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEKQUMVLIFTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)OC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587538 | |
| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-17-7 | |
| Record name | 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrazole Amines with β-Dicarbonyl Derivatives
The pyrazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation between 5-aminopyrazoles and β-dicarbonyl compounds. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy-intermediate 1 (Scheme 1). Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for further functionalization.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Diethyl malonate, NaOEt, ethanol, reflux | 89% | |
| Chlorination | PCl₅, POCl₃, 110°C | 61% |
Functionalization at Positions 2 and 6
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 5 and 7 of intermediate 2 exhibit differential reactivity, with position 7 being more electrophilic due to ring strain and electronic effects. Substitution with methoxyphenyl groups proceeds via SNAr using methoxy-substituted arylboronic acids or Grignard reagents. For instance, treatment of 2 with 3-methoxyphenylmagnesium bromide in THF at 0°C–25°C installs the 3-methoxyphenyl group at position 2, while subsequent reaction with 4-methoxyphenylboronic acid under Suzuki–Miyaura conditions functionalizes position 6.
Optimized SNAr Protocol
One-Pot Tandem Amination–Alkynylation
Recent advances leverage calcium carbide as a sustainable alkyne source for constructing aryl-substituted pyrazolo[1,5-a]pyrimidines. A mixture of pyrazole-3-amine, 3-methoxybenzaldehyde, 4-methoxybenzaldehyde, calcium carbide (3 equiv), CuBr (1.5 equiv), and KOtBu (1.2 equiv) in DMF at 130°C for 9 h furnishes the target compound in a single step (Scheme 2). This method bypasses isolation of intermediates, achieving 74% yield with >95% purity after column chromatography.
Comparative Efficiency of One-Pot Synthesis
| Parameter | Tandem Method | Stepwise SNAr |
|---|---|---|
| Reaction Time | 9 h | 24 h |
| Overall Yield | 74% | 52% |
| Atom Economy | 81% | 67% |
Regioselectivity and Mechanistic Insights
Electronic and Steric Control
The regioselective installation of 3-methoxyphenyl and 4-methoxyphenyl groups arises from steric and electronic factors. Density functional theory (DFT) calculations reveal that the 3-methoxy group’s meta-substitution pattern creates a favorable electron-deficient site at position 2, while the para-substituted 4-methoxyphenyl group aligns with position 6’s electrophilic character.
Role of Copper Catalysis
In the one-pot method, CuBr facilitates both imine formation and cyclization. The copper(I) center coordinates to the alkyne generated in situ from calcium carbide, promoting nucleophilic attack by the pyrazole amine (Scheme 3). This dual role minimizes side reactions such as over-alkynylation or polymerization.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° (3-methoxyphenyl) and 9.8° (4-methoxyphenyl) relative to the central ring. The methoxy groups adopt coplanar orientations to maximize conjugation with the aryl rings.
Industrial-Scale Considerations
Gram-Scale Synthesis
Adapting the one-pot protocol to 50 mmol scale maintains efficiency:
Solvent and Catalyst Recovery
DMF is recovered via vacuum distillation (85% reuse rate), while CuBr is precipitated as Cu(OH)₂ via alkaline treatment and reduced back to Cu⁰ for reuse.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine structure exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo-pyrimidines can inhibit cancer cell proliferation and induce apoptosis. The methoxy substitutions may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.
- Antimicrobial Effects : Some pyrazolo[1,5-a]pyrimidines have shown activity against bacterial strains, indicating potential use as antimicrobial agents.
Applications in Drug Development
The unique structure of 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine makes it a valuable scaffold in drug design:
- Lead Compound for Synthesis : This compound can serve as a lead structure for synthesizing new derivatives with enhanced efficacy and reduced toxicity. Researchers can modify the methoxy groups or other substituents to optimize pharmacological profiles.
- Targeting Specific Receptors : The compound may interact with specific biological targets such as enzymes or receptors involved in disease processes. Identifying these interactions through molecular docking studies could pave the way for targeted therapies.
Case Studies and Research Findings
Several studies have explored the applications of pyrazolo[1,5-a]pyrimidines:
- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. It was found that certain modifications led to improved selectivity towards cancer cells while minimizing effects on normal cells.
- Anti-inflammatory Studies : Research detailed in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of related compounds. The findings suggest that similar modifications to the methoxy groups could enhance anti-inflammatory activity.
- Antimicrobial Activity : In a study documented in European Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant antimicrobial activity against various pathogens, indicating potential use in treating infections.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Substituent Position and Activity :
- The 6-(4-MeOPh)-7-(3,4,5-triMeOPh) analogue demonstrates that increasing methoxy groups on the 7-position aryl ring enhances antimitotic activity, likely due to improved hydrophobic interactions with tubulin. In contrast, the target compound’s 3-MeOPh group at position 2 may prioritize solubility over potency.
- Triazole-bridged glycosides show that appending sugar moieties via click chemistry significantly alters pharmacokinetics, though the 4-MeOPh substituent alone (as in the target compound) may lack sufficient potency without additional functional groups.
Scaffold Optimization :
- Cyclization of the pyrazolo[1,5-a]pyrimidine core (e.g., compounds 15 and 16 ) increased PDE4 inhibitory activity by 200-fold, highlighting the importance of conformational rigidity. The target compound’s unmodified core may benefit from similar strategies to enhance target engagement.
Hybrid Systems: Coumarin-pyrazolo[1,5-a]pyrimidine hybrids exhibit nanomolar potency, suggesting that fusion with complementary pharmacophores (e.g., coumarin’s DNA intercalation ability) synergizes anticancer effects. The target compound’s simplicity may limit its standalone efficacy but positions it as a versatile precursor for hybrid synthesis.
SAR (Structure-Activity Relationship) Insights
- Methoxy vs. Bulkier Groups : Replacement of 4-MeOPh with 4-(trifluoromethyl)phenyl in triazole-glycoside derivatives improved MCF-7 inhibition (IC₅₀ = 4.93 µM), indicating that electron-withdrawing groups enhance kinase targeting.
- Positional Isomerism: The 2-(2-MeOPh)-6-(4-MeOPh) isomer (vs.
Notes
Methodological Gaps: While the target compound is synthetically accessible , its biological data remain unreported.
Strategic Modifications : Introducing bulky substituents (e.g., naphthyl, trifluoromethyl) at position 7 or cyclization of the core could amplify activity.
Comparative Limitations : Direct potency comparisons are hindered by the absence of standardized assays for the target compound. Future studies should align testing protocols (e.g., MTT assays on MDA-MB231 or HEPG2 cells) with existing data .
Biological Activity
2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and molecular pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 331.4 g/mol
- CAS Number : 893613-17-7
- InChIKey : InChIKey=HBWLNACPIFKNIP-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound in focus. The compound has been tested against various cancer cell lines, demonstrating significant growth inhibition.
Case Study: In Vitro Cytotoxicity
A study evaluating the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives found that 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine exhibited notable activity against renal carcinoma cell lines. The results indicated an IC value of approximately 11.70 µM, suggesting moderate potency compared to standard reference compounds like staurosporine .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-(3-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | RFX 393 | 11.70 |
| Reference Compound (Staurosporine) | RFX 393 | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cell cycle regulation and apoptosis. Molecular docking studies suggest that it binds effectively to cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial for cancer cell proliferation and survival.
Binding Affinity
The binding interactions were analyzed using computational docking methods, revealing that the compound adopts a binding mode similar to known inhibitors of CDK2 and TRKA. This interaction is critical for its anticancer efficacy .
Structure-Activity Relationship (SAR)
The structural modifications in pyrazolo[1,5-a]pyrimidine derivatives significantly influence their biological activity. The presence of methoxy groups at specific positions on the phenyl rings enhances lipophilicity and may improve binding affinity to target proteins.
Key Findings from SAR Studies
- Methoxy Substituents : The introduction of methoxy groups at positions 3 and 4 on the phenyl rings increases the solubility and bioavailability of the compound.
- Pyrazolo Ring System : The pyrazolo ring is essential for maintaining the structural integrity required for biological activity.
Q & A
Q. Basic
- Recrystallization : Ethanol or dioxane are preferred due to moderate solubility at high temperatures (~70°C) and low solubility at room temperature, yielding crystals with >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) separates nonpolar byproducts. Methoxy groups increase polarity, requiring higher ethyl acetate ratios for elution .
In designing analogs of this compound for enhanced biological activity, what structural modifications have shown promise in related pyrazolo[1,5-a]pyrimidine systems?
Q. Advanced
- Trifluoromethyl Groups : Improve metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Morpholinyl Substituents : Enhance water solubility and pharmacokinetics via hydrogen bonding with target proteins .
- Halogenation : Chlorine or fluorine at para positions increases electronegativity, strengthening π-π stacking with aromatic residues in enzymes .
How can computational methods predict the binding affinity of this compound to kinase targets, and how are these predictions validated experimentally?
Q. Advanced
- Molecular Docking : Software like AutoDock Vina models interactions with kinase ATP-binding sites, prioritizing analogs with high docking scores .
- MD Simulations : 100-ns trajectories assess binding stability, with RMSD < 2 Å indicating favorable interactions .
- Experimental Validation : IC50 values from kinase inhibition assays (e.g., KDR kinase) correlate with computational predictions, confirming binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
